molecular formula C23H38N2O2 B2499311 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione CAS No. 1212369-68-0

1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione

Cat. No.: B2499311
CAS No.: 1212369-68-0
M. Wt: 374.569
InChI Key: PLSBRAXMGCXQDL-UHFFFAOYSA-N
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Description

1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is a complex organic compound with the molecular formula C23H38N2O2. This compound features a unique bicyclic structure, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione typically involves multiple steps. One common method starts with the preparation of the bicyclic amine, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. This intermediate is then reacted with a suitable diketone precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A precursor in the synthesis of the target compound.

    1,3-Diketones: Structurally similar compounds that share the diketone functional group.

Uniqueness

1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is unique due to its bicyclic structure and the presence of two azabicyclo groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various specialized applications.

Properties

IUPAC Name

1,3-bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-20(2)8-16-10-22(5,12-20)14-24(16)18(26)7-19(27)25-15-23(6)11-17(25)9-21(3,4)13-23/h16-17H,7-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSBRAXMGCXQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)CC(=O)N3CC4(CC3CC(C4)(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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